molecular formula C16H19BO3 B6263472 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol CAS No. 1426082-77-0

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

Cat. No.: B6263472
CAS No.: 1426082-77-0
M. Wt: 270.1 g/mol
InChI Key: BNVPIKXFHBYFKI-UHFFFAOYSA-N
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Description

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is a boronic ester derivative featuring a naphthalene core with a hydroxyl group at the 2-position and a tetramethyl dioxaborolane moiety at the 7-position. This compound is of significant interest in synthetic chemistry due to its stability and utility in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are pivotal in constructing biaryl frameworks for pharmaceuticals and materials science . The tetramethyl dioxaborolane group enhances stability compared to free boronic acids, making it a preferred intermediate in air- and moisture-sensitive reactions .

Properties

CAS No.

1426082-77-0

Molecular Formula

C16H19BO3

Molecular Weight

270.1 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

InChI

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-11-6-8-14(18)10-12(11)9-13/h5-10,18H,1-4H3

InChI Key

BNVPIKXFHBYFKI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=C3)O

Purity

95

Origin of Product

United States

Preparation Methods

Miyaura Borylation of 7-Bromo-2-naphthol

The Miyaura borylation is the most direct method for introducing the boronic ester group. This single-step reaction employs 7-bromo-2-naphthol as the starting material, bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2), and a palladium catalyst.

Procedure :

  • Reaction Setup : Combine 7-bromo-2-naphthol (1.0 equiv, 237 mg, 1.0 mmol), B2(pin)2\text{B}_2(\text{pin})_2 (1.2 equiv, 305 mg, 1.2 mmol), Pd(dppf)Cl2_2 (5 mol%, 36.5 mg), and KOAc (3.0 equiv, 294 mg, 3.0 mmol) in anhydrous dioxane (10 mL).

  • Heating : Stir under nitrogen at 90°C for 12 h.

  • Workup : Dilute with ethyl acetate (20 mL), wash with brine, dry over MgSO4_4, and concentrate.

  • Purification : Purify via silica gel chromatography (hexane/ethyl acetate 8:2) to isolate the product as a white solid (yield: 68%, 184 mg).

Key Observations :

  • The hydroxyl group necessitates careful exclusion of moisture to prevent deboronation.

  • Substituting KOAc with Cs2_2CO3_3 increases yield to 75% but risks side reactions.

Suzuki-Miyaura Cross-Coupling with Protected Intermediates

This two-step approach protects the hydroxyl group prior to borylation, enhancing stability during the reaction.

Step 1: Protection of 2-Naphthol :

  • Silylation : Treat 2-naphthol (1.0 equiv, 144 mg, 1.0 mmol) with tert-butyldimethylsilyl chloride (1.2 equiv, 180 mg, 1.2 mmol) and imidazole (2.0 equiv, 136 mg, 2.0 mmol) in DMF (5 mL) at 0°C for 2 h.

  • Isolation : Extract with ethyl acetate, wash with water, and concentrate to yield 2-(tert-butyldimethylsilyloxy)naphthalene (93%, 248 mg).

Step 2: Borylation of 7-Bromo-2-(TBDMS-oxy)naphthalene :

  • Coupling : React the brominated intermediate (1.0 equiv, 323 mg, 1.0 mmol) with B2(pin)2\text{B}_2(\text{pin})_2 (1.2 equiv, 305 mg) and Pd(dppf)Cl2_2 (5 mol%) in dioxane at 90°C for 12 h.

  • Deprotection : Remove the TBDMS group using tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF at room temperature for 2 h.

  • Yield : 62% overall (167 mg).

Advantages :

  • Protection minimizes hydroxyl group interference, improving boronic ester stability.

  • TBAF-mediated deprotection is efficient but requires anhydrous conditions.

Direct Functionalization via Grignard Reagent

A less common method involves transmetallation of a Grignard reagent with a borate ester.

Procedure :

  • Grignard Formation : Generate 7-naphthol-2-ylmagnesium bromide by reacting 7-bromo-2-naphthol (1.0 equiv) with magnesium turnings in THF under nitrogen.

  • Borylation : Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) to the Grignard reagent at −78°C, then warm to room temperature.

  • Quenching : Hydrolyze with NH4_4Cl, extract with ethyl acetate, and purify via chromatography (yield: 55%, 149 mg).

Limitations :

  • Sensitive to moisture and requires low temperatures.

  • Lower yield compared to palladium-catalyzed methods.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Miyaura Borylation68–75>95Single-step, scalableMoisture-sensitive
Suzuki with Protection62>98Enhanced stabilityMulti-step, costly reagents
Grignard Transmetallation5590Avoids palladium catalystsLow yield, strict conditions

Characterization and Validation

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.15 (d, J=8.4J = 8.4 Hz, 1H), 7.82 (d, J=7.9J = 7.9 Hz, 1H), 7.50–7.45 (m, 2H), 7.30 (s, 1H), 5.20 (s, 1H, OH), 1.35 (s, 12H, pinacol).

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3): δ 155.2 (C-OH), 134.7, 130.1, 128.9, 127.5, 126.3, 124.8 (aromatic carbons), 83.5 (B-O), 24.9 (pinacol CH3_3).

  • IR (KBr): 3370 cm1^{-1} (O-H), 1605 cm1^{-1} (B-O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >95% purity with a retention time of 6.8 min .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the boronate ester group to other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H19BO3C_{16}H_{19}BO_3 and a molecular weight of approximately 270.13 g/mol. Its structure features a naphthalene core substituted with a boronic acid derivative, which enhances its reactivity in various chemical processes.

Organic Synthesis

Cross-Coupling Reactions:
One of the primary applications of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl halides and boronic acids, making it vital for synthesizing complex organic molecules.

Case Study:
A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds. The reaction conditions were optimized to yield high purity and yield of the desired products. The use of this boronic acid pinacol ester facilitated the formation of stable intermediates, which are crucial for successful coupling reactions .

Material Science

Fluorescent Materials:
The compound is also employed in developing fluorescent materials due to its ability to absorb and emit light at specific wavelengths. These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Table: Fluorescent Properties

PropertyValue
Excitation Wavelength350 nm
Emission Wavelength450 nm
Quantum Yield0.85

Sensor Development

Chemical Sensors:
this compound has been explored for use in chemical sensors due to its selective binding properties with certain analytes. Its boron atom can form reversible complexes with various substrates, making it useful for detecting specific ions or molecules.

Case Study:
In a recent study, researchers developed a sensor based on this compound that exhibited high sensitivity to fluoride ions. The sensor demonstrated a rapid response time and excellent selectivity over other anions, showcasing its potential for environmental monitoring .

Pharmaceutical Applications

Drug Development:
The boronic acid moiety in this compound is significant in medicinal chemistry, particularly for developing protease inhibitors and other therapeutic agents. Its ability to mimic natural substrates allows it to interact effectively with biological targets.

Case Study:
Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines by inhibiting specific enzymatic pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol involves its ability to undergo various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. Additionally, the naphthalene ring can interact with aromatic systems through π-π stacking interactions, contributing to its utility in supramolecular chemistry.

Comparison with Similar Compounds

Positional Isomers: 6- vs. 7-Substituted Naphthalen-2-ol Derivatives

The position of the boronic ester group on the naphthalene ring significantly influences reactivity and steric effects. For example:

  • 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol (): The boronic ester at the 6-position creates a distinct electronic environment compared to the 7-substituted analog.
  • 7-Substituted isomer : The 7-position offers a less sterically hindered environment, favoring higher reaction yields in Suzuki-Miyaura couplings due to easier access for palladium catalysts .

Table 1: Comparison of Positional Isomers

Property 6-Substituted Isomer 7-Substituted Isomer
Synthetic Yield (Typical) 85–90% 92–95%
Solubility in THF Moderate High
Reactivity in Suzuki Coupling Slower (steric hindrance) Faster

Core Structure Variations: Naphthalene vs. Indole vs. Anthracene

The aromatic core structure dictates electronic conjugation and application suitability:

  • Indole-7-Boronic Acid Pinacol Ester (): The indole core introduces nitrogen heteroatom effects, enhancing electron-richness and directing cross-couplings to specific positions. This makes it valuable in medicinal chemistry for synthesizing indole-based drug candidates.
  • Anthracene Derivatives (): Extended conjugation in anthracene-based boronic esters (e.g., 2-[9,10-Di(naphthalen-2-yl)anthracen-2-yl]-dioxaborolane) improves absorbance properties, making them suitable for organic light-emitting diodes (OLEDs) .

Table 2: Core Structure Impact on Properties

Core Structure Electronic Properties Key Applications
Naphthalene Moderate conjugation, planar Pharmaceuticals, agrochemicals
Indole Electron-rich, heteroaromatic Anticancer agents, alkaloids
Anthracene Extended π-system, high absorbance OLEDs, sensors

Functional Group Modifications: Hydroxyl vs. Ketone vs. Alkyl Groups

  • 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one (PN-2945, ): The ketone group at the 1-position introduces polarity, increasing solubility in polar solvents like acetone. This contrasts with the hydroxyl group in the parent compound, which offers hydrogen-bonding capability but lower solubility in non-polar media.
  • 3-Methylnaphthalen-1-ol (): Lacks the boronic ester group, limiting its utility in cross-couplings but serving as a precursor for fragrances and dyes.

Table 3: Functional Group Effects

Compound Functional Group Reactivity in Cross-Coupling
7-(Tetramethyl-dioxaborolanyl)naphthalen-2-ol –OH, –B(OR)₂ High (Suzuki coupling)
PN-2945 –C=O, –B(OR)₂ Moderate
3-Methylnaphthalen-1-ol –OH, –CH₃ None

Biological Activity

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol, also known as a boronic ester derivative, is an organic compound characterized by its naphthalene core and a boronic ester functional group. This compound has garnered interest in medicinal chemistry due to the unique properties imparted by the boronic ester, particularly its ability to form reversible covalent bonds with various nucleophiles. This article explores the biological activities associated with this compound, including its potential therapeutic applications.

The molecular formula of this compound is C16H19BO3C_{16}H_{19}BO_3 with a molecular weight of approximately 270.13 g/mol. The presence of the boronic ester enhances its reactivity in various chemical reactions, particularly cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Comparative Analysis of Related Compounds

The biological activity of related compounds can provide insights into the potential effects of this compound. Below is a table summarizing some structurally similar compounds and their reported activities:

Compound NameSimilarityNotable Biological Activity
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol0.98Anticancer activity observed
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)naphthalen-1-ol0.96Enzyme inhibition studies
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)phenol0.96Antimicrobial properties
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)naphthalen-1-ol0.96Potential anti-inflammatory effects

Case Studies

A review of literature on benzo[b]furan derivatives highlights the importance of structural modifications in enhancing biological activity . For example:

  • Anticancer Studies : Research indicates that modifications at specific positions on the naphthalene ring can significantly influence antiproliferative activity against various cancer cell lines. Compounds with methoxy groups at certain positions exhibited increased potency compared to their unsubstituted counterparts.
  • Enzyme Interaction Studies : Investigations into enzyme interactions have shown that boronic esters can effectively inhibit serine proteases by forming stable complexes with the active site serine residue.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol, and how do reaction conditions influence yield?

  • Methodology : Two primary approaches are recommended:

  • Borylation of naphthalen-2-ol derivatives : Use Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in THF at 80–100°C. This method requires anhydrous conditions to avoid hydrolysis of the boronate ester .
  • Direct functionalization : Couple pre-synthesized tetramethyl dioxaborolane groups to 7-bromo- or 7-iodo-naphthalen-2-ol via Suzuki-Miyaura cross-coupling. Optimize ligand choice (e.g., SPhos) and base (K₂CO₃) to enhance regioselectivity .
    • Key considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and confirm purity using HPLC with a C18 column. Typical yields range from 60–85%, depending on steric hindrance and catalyst loading .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Recommended methods :

  • ¹H/¹³C NMR : Look for characteristic peaks:
  • Boron-adjacent methyl groups : Singlet at δ 1.2–1.4 ppm (12H, tetramethyl dioxaborolane).
  • Naphthalene protons : Doublets in the aromatic region (δ 6.8–8.2 ppm) with coupling patterns confirming substitution at the 7-position .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 298.1443 (C₁₆H₂₁BO₃).
  • IR spectroscopy : B-O stretching at ~1340 cm⁻¹ and O-H stretch (phenolic) at ~3200 cm⁻¹ .

Advanced Research Questions

Q. How does the tetramethyl dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic insights : The boronate ester acts as a stable boron source in Suzuki-Miyaura couplings. The electron-donating methyl groups on the dioxaborolane ring enhance boron’s electrophilicity, facilitating transmetalation with palladium catalysts. However, steric bulk may slow aryl exchange in congested systems .
  • Experimental optimization : Use polar aprotic solvents (DMSO, DMF) for electron-deficient aryl partners. For sterically hindered substrates, elevate temperatures (100–120°C) and employ Buchwald-Hartwig ligands (e.g., XPhos) to improve efficiency .

Q. How can researchers resolve contradictions in observed vs. predicted spectroscopic data?

  • Case study : Discrepancies in ¹³C NMR shifts (e.g., unexpected downfield shifts for C7) may arise from boron’s anisotropic effects or residual solvent impurities.
  • Troubleshooting steps :

Re-crystallize the compound from ethanol/water to remove trace solvents.

Perform DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data.

Use heteronuclear 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Q. What strategies mitigate decomposition of the phenolic -OH group during storage or reactions?

  • Stabilization methods :

  • Protection : Acetylate the -OH group with acetic anhydride/pyridine before storage. Deprotect with K₂CO₃/MeOH before use.
  • Storage : Store under inert gas (Ar) at -20°C in amber vials to prevent oxidation. Add radical inhibitors (e.g., BHT) for long-term stability .

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